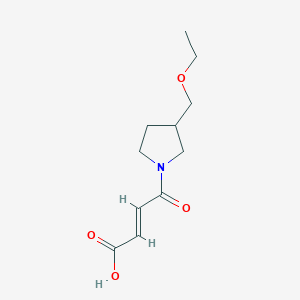
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (hereinafter referred to as “2-CMPT”) is a synthetic compound with a variety of applications in scientific research.
Applications De Recherche Scientifique
2-CMPT has a variety of applications in scientific research, including the study of drug metabolism and pharmacokinetics, the study of the effects of drugs on the central nervous system, and the study of drug-protein interactions. In particular, 2-CMPT has been used to study the metabolism of certain drugs, including mexiletine, diazepam, and triazolam. It has also been used to study the pharmacokinetics of certain drugs, such as phenytoin, carbamazepine, and flurazepam.
Mécanisme D'action
The mechanism of action of 2-CMPT involves the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Specifically, 2-CMPT has been found to inhibit the activity of CYP2C19, CYP2D6, and CYP3A4. In addition, 2-CMPT has been found to interact with other enzymes, including CYP2C9, CYP2C8, and CYP2E1.
Biochemical and Physiological Effects
2-CMPT has been found to have a variety of biochemical and physiological effects. In particular, 2-CMPT has been found to affect the pharmacokinetics of certain drugs, including mexiletine, diazepam, and triazolam. In addition, 2-CMPT has been found to affect the metabolism of certain drugs, including phenytoin, carbamazepine, and flurazepam. Furthermore, 2-CMPT has been found to have a variety of effects on the central nervous system, including an increase in the production of serotonin, a decrease in the production of dopamine, and an increase in the activity of the GABA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-CMPT in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and is relatively inexpensive. However, there are also a number of limitations to the use of 2-CMPT in laboratory experiments. In particular, it is relatively difficult to purify and may be subject to degradation in certain conditions. In addition, it is not very soluble in water and may not be suitable for certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-CMPT. In particular, further research is needed to better understand the mechanism of action of 2-CMPT and its effects on the pharmacokinetics and metabolism of drugs. In addition, further research is needed to better understand the biochemical and physiological effects of 2-CMPT and its potential therapeutic uses. Furthermore, further research is needed to better understand the advantages and limitations of 2-CMPT for laboratory experiments. Finally, further research is needed to better understand the potential toxicity of 2-CMPT and its potential side effects.
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-6-5-11-9-16(8-10-3-4-10)15-13(11)12-2-1-7-17-12/h1-2,7,9-10H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCNPUHXUXLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
